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5-Aminoisothiazole-3,4-dicarbonitrile
Overview
Description
5-Aminoisothiazole-3,4-dicarbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C5H2N4S and its molecular weight is 150.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
5-Aminoisothiazole-3,4-dicarbonitrile can be synthesized through various methods involving the cyclization of appropriate precursors. The compound features a unique isothiazole ring structure that contributes to its chemical reactivity and biological properties. The synthesis typically involves reactions with thiourea derivatives and carbonitriles under controlled conditions to yield the desired product with high purity and yield .
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research:
- Anticancer Activity : Several studies have shown that derivatives of this compound possess significant anticancer properties. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .
- Antiviral Properties : The isothiazole ring has been linked to antiviral activity, with some derivatives showing efficacy against poliovirus and hepatitis C virus . This suggests potential applications in developing antiviral therapeutics.
- Neuroprotective Effects : Research indicates that certain derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Parkinson's disease .
Therapeutic Potential
The therapeutic potential of this compound is vast:
- Cancer Therapy : The compound's ability to inhibit key kinases involved in cancer progression positions it as a promising candidate for cancer therapy. Specific derivatives have shown IC50 values in the low micromolar range against various cancer types .
- Microbicides : The stability of isothiazoles against enzymatic degradation allows for their use in microbicide formulations, which can be effective against a range of pathogens while minimizing dosing frequency .
- Plant Growth Regulators : Some derivatives have been identified as effective plant growth regulators and fungicides, indicating their utility in agricultural applications .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several 5-aminoisothiazole derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions on the isothiazole ring exhibited enhanced anticancer activity, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antiviral Research
Another investigation focused on the antiviral properties of 5-aminoisothiazole derivatives against hepatitis C virus. The study revealed that certain compounds could inhibit viral replication effectively, suggesting their potential as leads for antiviral drug development .
Summary Table of Applications
Application Area | Specific Activity | Notable Findings |
---|---|---|
Anticancer | Cytotoxicity against multiple cancer types | IC50 values in low micromolar range |
Antiviral | Inhibition of poliovirus and HCV | Effective against viral replication |
Neuroprotection | Potential benefits for Parkinson's disease | Neuroprotective effects observed |
Microbicides | Stability against enzymatic degradation | Prolonged action with reduced dosing frequency |
Agricultural | Plant growth regulation | Effective fungicides identified |
Properties
CAS No. |
100326-56-5 |
---|---|
Molecular Formula |
C5H2N4S |
Molecular Weight |
150.16 g/mol |
IUPAC Name |
5-amino-1,2-thiazole-3,4-dicarbonitrile |
InChI |
InChI=1S/C5H2N4S/c6-1-3-4(2-7)9-10-5(3)8/h8H2 |
InChI Key |
BZPKVNVQNNDLSH-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(SN=C1C#N)N |
Canonical SMILES |
C(#N)C1=C(SN=C1C#N)N |
Synonyms |
3,4-Isothiazoledicarbonitrile,5-amino-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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